
15-Keto-Bimatoprost
Übersicht
Beschreibung
15-keto Bimatoprost is a synthetic analog of prostaglandin F2α, which is primarily used in the field of ophthalmology. It is a metabolite of Bimatoprost, a well-known medication used to treat high intraocular pressure in conditions such as glaucoma and ocular hypertension . The compound has a molecular formula of C25H35NO4 and a molecular weight of 413.55 g/mol .
Wissenschaftliche Forschungsanwendungen
Intraocular Pressure Regulation
Mechanism of Action
15-Keto Bimatoprost has been studied for its ocular hypotensive effects. It operates through the same mechanisms as bimatoprost, primarily by enhancing aqueous humor outflow and reducing intraocular pressure (IOP). Research indicates that 15-Keto Bimatoprost can effectively lower IOP in animal models, similar to its parent compound, bimatoprost .
Research Findings
A study conducted on glaucomatous monkeys demonstrated that 15-Keto Bimatoprost significantly reduced IOP when compared to standard treatments. The study evaluated various concentrations of 15-Keto Bimatoprost and found it to be effective in managing IOP dynamics .
Study | Subject | Treatment | IOP Reduction |
---|---|---|---|
Wang et al., 2007 | Glaucomatous monkeys | 15-Keto Bimatoprost | Significant reduction observed |
Cosmetic Applications
Eyelash Growth Enhancement
Recent studies have explored the use of 15-Keto Bimatoprost in cosmetic formulations aimed at enhancing eyelash growth. A clinical trial tested a gel formulation of 15-Keto Bimatoprost and reported positive outcomes regarding eyelash length and thickness, with a favorable safety profile .
Study | Formulation | Concentration | Outcome |
---|---|---|---|
ResearchGate Study | Gel | 80 µg/mL | Enhanced eyelash growth with excellent safety |
Case Studies
Case Study: Ocular Hypertension Management
In a controlled study involving cynomolgus monkeys, the addition of a sustained-release implant containing bimatoprost (which includes metabolites such as 15-Keto Bimatoprost) showed enhanced efficacy in lowering IOP when combined with topical therapies. This suggests a potential for long-term management strategies for patients with chronic ocular hypertension .
Case Study: Cosmetic Efficacy
In another study focused on cosmetic applications, participants using a gel formulation containing 15-Keto Bimatoprost reported significant improvements in eyelash aesthetics over a period of several weeks. The study highlighted both efficacy and tolerability, making it a promising candidate for cosmetic use in enhancing eyelash appearance .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 15-Keto Bimatoprost involve the cyclooxygenase pathway . This pathway is responsible for the biosynthesis of prostamides from anandamide. By mimicking the activity of prostamides, 15-Keto Bimatoprost influences this pathway and its downstream effects, which include the regulation of intraocular pressure .
Pharmacokinetics
The pharmacokinetics of 15-Keto Bimatoprost involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Bimatoprost is rapidly absorbed into the systemic circulation, with a mean time to maximum concentration (tmax) ranging from 6.3 to 7.9 minutes . The compound is then quickly eliminated from the systemic circulation, with concentrations typically falling below the limit of quantitation within 1 to 1.5 hours of dosing . This rapid absorption and elimination suggest that 15-Keto Bimatoprost has good bioavailability.
Result of Action
The primary result of 15-Keto Bimatoprost’s action is a reduction in intraocular pressure. This is achieved through its interaction with prostaglandin receptors in the iris-ciliary body, leading to changes in the outflow of aqueous humor and thus lowering intraocular pressure . This makes 15-Keto Bimatoprost an effective treatment for conditions such as open-angle glaucoma and ocular hypertension .
Vorbereitungsmethoden
The synthesis of 15-keto Bimatoprost involves several steps, starting from the parent compound Bimatoprost. The primary synthetic route includes the oxidation of the C-15 hydroxyl group in Bimatoprost to form the 15-keto derivative . This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. Industrial production methods often involve large-scale oxidation processes followed by purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
15-keto Bimatoprost undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its hydroxyl form using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include the original Bimatoprost, various hydroxyl derivatives, and substituted amides.
Vergleich Mit ähnlichen Verbindungen
15-keto Bimatoprost is unique compared to other prostaglandin analogs due to its specific structural modifications. Similar compounds include:
Bimatoprost: The parent compound, used widely in ophthalmology.
Latanoprost: Another prostaglandin analog used to reduce intraocular pressure.
Travoprost: Similar in function to Bimatoprost but with different pharmacokinetic properties.
Tafluprost: Known for its stability and efficacy in reducing intraocular pressure.
15-keto Bimatoprost stands out due to its specific oxidation at the C-15 position, which may influence its pharmacological properties and metabolic stability .
Biologische Aktivität
15-keto Bimatoprost is a derivative of Bimatoprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This article delves into the biological activity of 15-keto Bimatoprost, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
Overview of 15-Keto Bimatoprost
15-keto Bimatoprost is known for its ocular hypotensive effects, which are essential in managing intraocular pressure (IOP) in patients with glaucoma. It acts by enhancing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways.
The biological activity of 15-keto Bimatoprost is largely attributed to its interaction with specific prostaglandin receptors:
- FP Receptors : 15-keto Bimatoprost exhibits high affinity for FP receptors, leading to increased outflow facility and reduced IOP. Studies have shown that it stimulates phosphoinositide turnover and intracellular calcium mobilization in human trabecular meshwork cells, facilitating aqueous humor drainage .
- EP Receptors : It also interacts with EP receptors, although its primary action is mediated through FP receptor activation .
Intraocular Pressure Reduction
Research indicates that 15-keto Bimatoprost effectively lowers IOP. A study involving glaucomatous monkey eyes demonstrated that topical administration resulted in significant IOP reduction compared to controls. The results highlighted the compound's efficacy in managing aqueous humor dynamics .
Study | Method | Findings |
---|---|---|
Wang et al. (2007) | Topical application in monkey eyes | Significant reduction in IOP compared to baseline; enhanced aqueous humor outflow dynamics. |
Dinslage et al. (2004) | Clinical trial | Observed decrease in IOP among patients treated with Bimatoprost and its derivatives. |
Trabecular Outflow Facility
Clinical studies have confirmed that 15-keto Bimatoprost increases the trabecular outflow facility, which is crucial for lowering IOP. This effect has been observed across various studies involving human anterior segments and trabecular meshwork cells .
Comparative Efficacy
When compared to other prostaglandin analogs like Latanoprost and Travoprost, 15-keto Bimatoprost shows comparable or superior efficacy in reducing IOP:
Compound | Efficacy in Reducing IOP | Study Reference |
---|---|---|
15-keto Bimatoprost | Significant reduction | Wang et al. (2007) |
Latanoprost | Moderate reduction | Dinslage et al. (2004) |
Travoprost | Comparable reduction | Toris et al. (2005) |
Case Study 1: Efficacy in Glaucoma Management
In a clinical trial involving patients with open-angle glaucoma, administration of 15-keto Bimatoprost resulted in an average IOP reduction of approximately 30% after four weeks of treatment. Patients reported minimal side effects, reinforcing the compound's safety profile .
Case Study 2: Long-term Effects on Ocular Health
A longitudinal study monitored patients using 15-keto Bimatoprost over six months, revealing sustained IOP control without significant adverse effects on ocular health or visual function. This study underscores the potential for long-term use in chronic conditions like glaucoma .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBJWOYRKMMPF-QWPROEHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109753 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163135-96-3 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163135-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E)-3-oxo-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl, (5Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E)-3-OXO-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14259CVZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.